1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone
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Overview
Description
1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone is a cyclopropane derivative with a unique structure that includes a diethoxymethyl group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of diethoxymethylcyclopropane with ethanone under controlled conditions. The reaction often requires the use of catalysts to achieve high regio- and stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalytic systems. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
(1R,2R)-(+)-1,2-Diphenylethylenediamine: A widely used chiral auxiliary and ligand in asymmetric synthesis.
(1S,2S)-(-)-1,2-Diphenylethylenediamine: Another chiral auxiliary with applications in stereoselective reactions.
Uniqueness: 1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone is unique due to its diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-[(1R,2R)-2-(diethoxymethyl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-12-10(13-5-2)9-6-8(9)7(3)11/h8-10H,4-6H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJPBLPGXIBHN-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC1C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC([C@@H]1C[C@H]1C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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